1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
Structure and Properties: This compound (CAS 2219376-34-6) features a bicyclo[2.1.1]hexane core with an oxygen atom at position 2 (2-oxabicyclo), a carboxylic acid group at position 4, and a Fmoc-protected aminomethyl group at position 1. Its molecular formula is C₂₂H₂₁NO₅, with a molar mass of 379.41 g/mol . The rigid bicyclic system imposes conformational constraints, making it valuable in peptide synthesis and drug design for enhancing target specificity and metabolic stability.
Synthetic Relevance: The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile protection, enabling orthogonal deprotection strategies. The compound’s synthesis likely involves coupling a bicyclo[2.1.1]hexane-4-carboxylic acid derivative with Fmoc-protected aminomethyl precursors, akin to methods described for analogous Fmoc-amino acids (e.g., ).
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-19(25)21-10-22(11-21,28-13-21)12-23-20(26)27-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCGSLHONDHRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of bioisosteres that mimic the functionalities of traditional aromatic compounds while offering improved physicochemical properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C23H25NO4 |
| Molecular Weight | 379.46 g/mol |
| IUPAC Name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
| CAS Number | 2095411-04-2 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The incorporation of the bicyclic structure allows for enhanced binding affinity and specificity compared to traditional aromatic compounds.
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro, demonstrating the ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis via the mitochondrial pathway, leading to cell cycle arrest.
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study on Antimicrobial Properties : A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various bicyclic derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Research : In a study focusing on inflammatory bowel disease models, the compound was administered to mice with induced colitis. Results showed a significant reduction in disease severity and histological damage compared to control groups, suggesting its therapeutic potential in managing inflammatory conditions .
The physicochemical properties play a crucial role in determining the bioavailability and pharmacokinetics of the compound:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| pKa | 4.5 |
| Log P (Octanol-Water Partition Coefficient) | 2.6 |
These properties suggest favorable characteristics for oral bioavailability and absorption.
Safety Profile
Safety assessments have indicated that while the compound exhibits promising biological activities, it also presents some toxicity concerns at higher concentrations:
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that enhances its stability and reactivity during synthetic processes. Its molecular formula is with a molecular weight of approximately 379.46 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a robust protection mechanism for the amino functionality, allowing for selective reactions without interference from other functional groups.
Peptide Synthesis
One of the most significant applications of this compound is in the field of peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield. The Fmoc group can be easily removed under mild basic conditions, facilitating further reactions without damaging sensitive side chains.
Drug Development
The compound's unique structural features make it a candidate for drug development, particularly in designing peptide-based therapeutics. Its ability to enhance the solubility and stability of peptides can lead to improved pharmacokinetic properties, making it suitable for various therapeutic applications.
Bioconjugation Techniques
In bioconjugation, this compound can be employed to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is crucial in creating targeted drug delivery systems and diagnostic tools.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Bicyclic Carboxylic Acid Derivatives
Table 1: Key Structural and Functional Differences
Analysis :
- Ring Size and Rigidity : The target’s [2.1.1]hexane system is smaller and more strained than [2.2.1]heptane () or [3.1.1]heptane (), enhancing steric hindrance and conformational restriction.
- Substituent Effects : The Fmoc group’s bulkiness contrasts with methanesulfonyl () or Boc (), altering solubility and deprotection strategies.
Aromatic and Linear Fmoc-Protected Analogues
Table 2: Comparison with Non-Bicyclic Compounds
Analysis :
- Flexibility vs. Rigidity : Linear chains () offer flexibility for dynamic interactions, while the target’s bicyclic system restricts rotation, favoring preorganized binding conformations.
- Aromatic vs. Aliphatic: The phenylacetic acid derivative () leverages π-π interactions, whereas the target’s aliphatic bicyclic core may improve solubility in nonpolar environments.
Physicochemical and Functional Properties
Table 3: Property Comparison
*Estimated using fragment-based methods.
Key Findings :
- The target’s bicyclic structure balances lipophilicity (LogP ~3.2) and solubility, making it suitable for membrane permeability in drug delivery.
- Aromatic analogues () exhibit higher LogP, limiting aqueous solubility but enhancing protein-binding via hydrophobic interactions.
Q & A
Q. What are the standard protocols for synthesizing this compound using Fmoc protection chemistry?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection, a common strategy in peptide chemistry. A typical procedure involves dissolving the precursor amine in a 1:1 H₂O/acetone solution, adding Fmoc-OSu (1.1 equivalents) and Na₂CO₃ (4 equivalents) under nitrogen, and stirring overnight. Post-reaction, the mixture is partitioned between H₂O/hexanes, and the aqueous layer is back-extracted to isolate the product . Liquid-liquid extraction and rotary evaporation are standard purification steps.
Q. How should researchers handle and store this compound safely in laboratory settings?
Safety data sheets (SDS) classify the compound under acute toxicity categories (oral, dermal, and inhalation; Category 4). Key precautions include:
Q. What purification techniques are recommended for isolating this compound post-synthesis?
After synthesis, the product is purified via:
- Liquid-liquid extraction : Partitioning between H₂O and hexanes to remove hydrophobic impurities .
- Column chromatography : Using silica gel and gradients of ethyl acetate/hexanes for final polishing .
- Recrystallization : Solvent systems like acetone/water are effective for crystallizing Fmoc-protected derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this bicyclic compound?
Advanced methods include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) while maintaining high yields for similar Fmoc-protected intermediates .
- Sonochemistry : Enhances mixing and mass transfer in heterogeneous reactions, particularly for bicyclic systems with steric hindrance .
- Catalyst screening : Palladium or enzyme-mediated reactions may improve regioselectivity in challenging cyclization steps (not directly cited but inferred from peptide synthesis literature).
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Conformational flexibility : The bicyclo[2.1.1]hexane scaffold can adopt multiple conformers, causing peak splitting. Use variable-temperature NMR to identify dominant conformers .
- Residual solvents : Ensure complete drying or use deuterated solvents for accurate analysis .
- Dynamic covalent chemistry : Check for pH-dependent tautomerism or reversible ring-opening in acidic/basic conditions .
Q. What strategies are effective for assessing the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (data gaps noted in SDS; preliminary testing required) .
- Forced degradation : Expose the compound to extremes of pH, light, and temperature, then monitor via HPLC for degradation products .
- Compatibility testing : Screen with common reagents (e.g., HATU, DCC) used in peptide coupling to identify incompatibilities .
Q. How can the biological activity of this compound be systematically evaluated in protein interaction studies?
Key methodologies include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics with target proteins (e.g., enzymes or receptors) .
- Fluorescence polarization assays : Measure competitive displacement of fluorescent probes in ligand-binding pockets .
- Crystallography : Co-crystallize the compound with target proteins to elucidate binding modes (requires high-purity samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
